

An In-depth Technical Guide to 5-Isobutylimidazolidine-2,4-dione

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Compound of Interest

Compound Name: **5-Isobutylimidazolidine-2,4-dione**

Cat. No.: **B1294995**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties and a representative synthetic pathway for **5-Isobutylimidazolidine-2,4-dione**, a heterocyclic compound belonging to the hydantoin class. Hydantoins are significant scaffolds in medicinal chemistry, recognized for their diverse biological activities. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Molecular Data

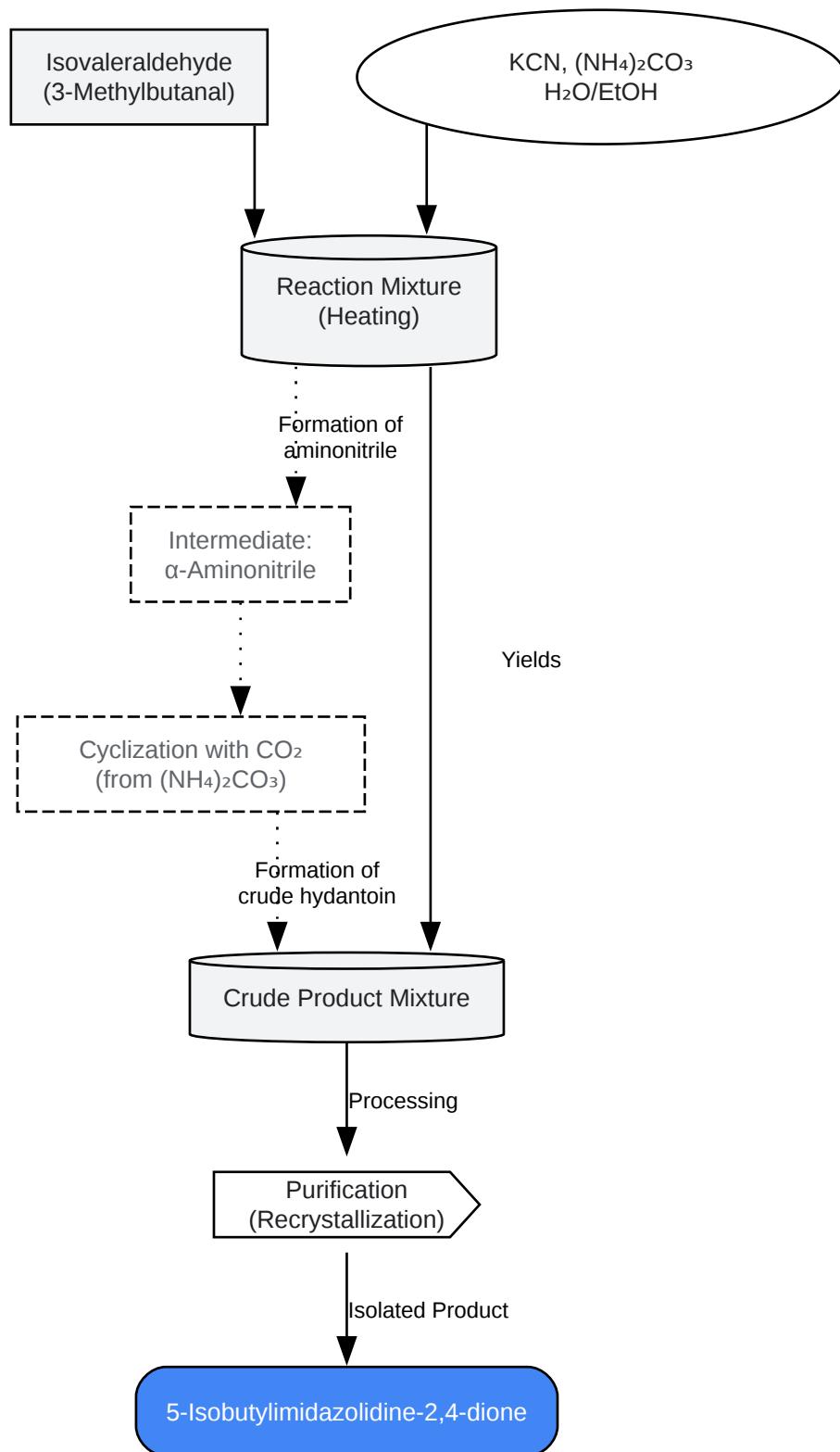
The fundamental molecular characteristics of **5-Isobutylimidazolidine-2,4-dione** are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C ₇ H ₁₂ N ₂ O ₂
Molecular Weight	156.18 g/mol [1] [2] [3]
IUPAC Name	5-(2-methylpropyl)imidazolidine-2,4-dione
Synonyms	5-Isobutylhydantoin
CAS Number	67337-73-9

Synthetic Pathway: The Bucherer-Bergs Reaction

A primary and well-established method for the synthesis of 5-substituted hydantoins like **5-Isobutylimidazolidine-2,4-dione** is the Bucherer-Bergs reaction.^{[4][5][6][7][8]} This multicomponent reaction offers an efficient route starting from an aldehyde or ketone.^{[4][6][7][8]}

The logical workflow for the synthesis of **5-Isobutylimidazolidine-2,4-dione** from isovaleraldehyde via the Bucherer-Bergs reaction is illustrated in the diagram below.



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Caption: Workflow for the Bucherer-Bergs Synthesis of **5-Isobutylimidazolidine-2,4-dione**.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of **5-Isobutylimidazolidine-2,4-dione** and the subsequent characterization of the product.

Synthesis via Bucherer-Bergs Reaction

This protocol is a generalized procedure based on the principles of the Bucherer-Bergs reaction for synthesizing 5-substituted hydantoins.[\[4\]](#)[\[5\]](#)[\[9\]](#)

Materials:

- Isovaleraldehyde (3-Methylbutanal)
- Potassium cyanide (KCN)
- Ammonium carbonate ($(\text{NH}_4)_2\text{CO}_3$)
- Ethanol
- Water
- Hydrochloric acid (for acidification)

Procedure:

- In a suitable reaction vessel, a solution of ammonium carbonate and potassium cyanide is prepared in a mixture of water and ethanol.
- Isovaleraldehyde is added to the solution.
- The reaction mixture is heated, typically in a sealed vessel, at a temperature ranging from 60 to 70 °C for several hours.
- The progress of the reaction is monitored using an appropriate technique such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.

- The mixture is then acidified with hydrochloric acid to precipitate the crude **5-Isobutylimidazolidine-2,4-dione**.
- The precipitate is collected by filtration, washed with cold water, and dried.
- The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

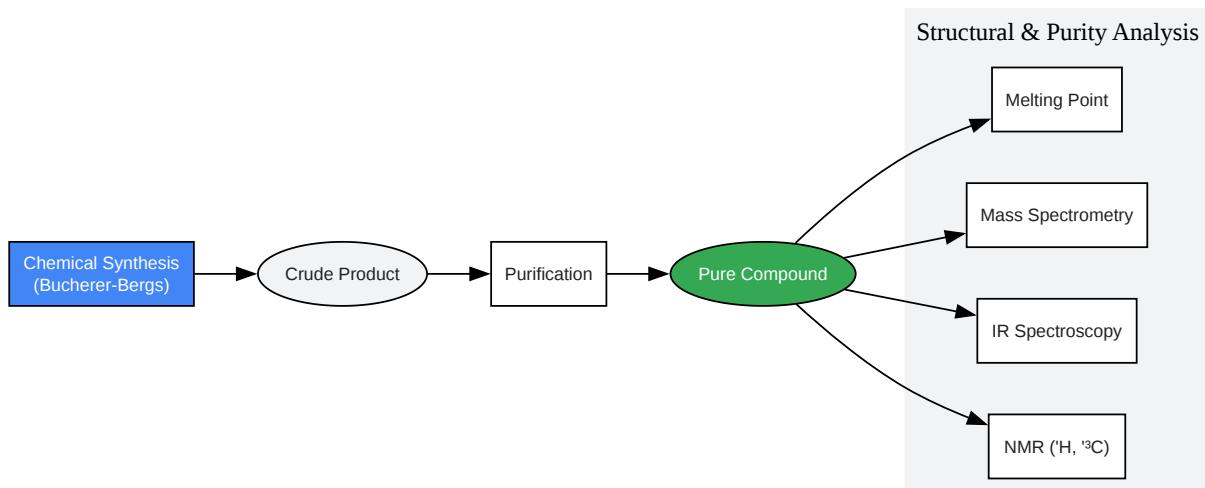
Product Characterization

To confirm the identity and purity of the synthesized **5-Isobutylimidazolidine-2,4-dione**, a combination of spectroscopic and analytical techniques is employed.

Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to elucidate the molecular structure. The proton NMR would show characteristic signals for the isobutyl group protons and the protons on the imidazolidine ring. The carbon NMR would confirm the presence of the carbonyl carbons and the carbons of the isobutyl moiety.
- Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present. Characteristic absorption bands for the N-H stretches (around 3200 cm^{-1}) and the C=O stretches of the ureide group (around $1710\text{-}1770\text{ cm}^{-1}$) would be expected.[10]
- Mass Spectrometry (MS): Mass spectrometry is performed to determine the molecular weight of the compound, which should correspond to the calculated value of 156.18 g/mol . The fragmentation pattern can also provide structural information.
- Melting Point Analysis: The melting point of the purified compound is measured and compared to literature values to assess its purity.

The logical relationship between the synthesis and characterization steps is outlined in the following diagram.



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Caption: Logical workflow from synthesis to characterization of the target compound.

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